N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine
Description
Stereochemical Analysis
- The (S) configuration at C2 (alanine) and C2' (glycine) arises from L-amino acid precursors, as confirmed by optical rotation data.
- The indan ring’s 5-hydroxy group adopts an equatorial orientation to minimize steric clash with the alanyl side chain.
- Molecular modeling suggests that the phenylpropyl group adopts a gauche conformation relative to the carboxylate, stabilizing the structure via intramolecular hydrogen bonding.
Comparative Analysis with Structural Analogues
Comparison with Delapril Metabolite M3
While both compounds share an indan-2-yl-glycine core, key differences include:
Comparison with Enalaprilat
Comparison with Patent Derivatives (Tanabe Seiyaku)
A 1990 patent describes glycine derivatives with TxA₂ antagonistic activity, including compounds with:
- R¹ : Unsubstituted phenyl (similar to this compound).
- R² : Protected carboxylate (unlike this compound’s free carboxylate).
This suggests that the free carboxylate enhances solubility but may reduce membrane permeability compared to ester-protected analogues.
Crystallographic Studies and Conformational Dynamics
Though no direct crystallographic data exists for this compound, insights can be extrapolated from related structures:
Properties
IUPAC Name |
2-[[1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASTBJLWIZXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003429 | |
| Record name | N-(1-Carboxy-3-phenylpropyl)alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83435-65-8 | |
| Record name | N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Carboxy-3-phenylpropyl)alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the carboxy-phenylpropyl derivative and the indan-2-yl derivative, followed by their coupling with glycine. Common reaction conditions include the use of protecting groups, catalysts, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cardiovascular Research
One of the primary applications of N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine is in the study of cardiovascular health, particularly its role as an ACE inhibitor. Research has demonstrated that M-1 induces endothelium-dependent relaxation in canine femoral arteries, which is mediated through the release of nitric oxide and prostanoids. This mechanism suggests that M-1 could be beneficial in managing conditions like hypertension and heart failure by improving vascular reactivity .
Potential Therapeutic Uses
Given its pharmacological profile, this compound has potential therapeutic applications, including:
- Hypertension Management : By promoting vasodilation and reducing vascular resistance.
- Heart Failure Treatment : Enhancing cardiac output through improved blood flow dynamics.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of M-1 against other ACE inhibitors like captopril. These studies highlight the unique properties of M-1, particularly its ability to induce relaxation in arterial tissues more effectively under certain conditions .
Study on Vascular Reactivity
In a study investigating the effects of various ACE inhibitors on isolated canine arteries, M-1 was shown to produce significant dose-dependent relaxation effects, similar to those observed with captopril but with distinct pharmacodynamic profiles. The study emphasized the importance of endothelial function in mediating these effects and suggested further investigation into M-1's clinical applications .
Clinical Implications
While extensive clinical trials are still necessary to fully establish the therapeutic benefits of this compound, preliminary findings support its potential as a novel treatment option for cardiovascular diseases characterized by impaired endothelial function.
Mechanism of Action
The mechanism of action of N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic and Pharmacodynamic Differences
- Prodrug Activation : The target compound’s ethyl ester prodrug (e.g., delapril) requires hydrolysis to the diacid for activity, similar to MK-421. In vitro, the ester form exhibits negligible activity (e.g., MK-421 I50 = 1200 nM vs. diacid I50 = 1.2 nM) .
- Species-Specific Absorption : Unlike MK-421, which is well-absorbed in both rats and dogs, the diacid form of the target compound shows poor oral absorption in rats but improved bioavailability in dogs, a trend mirrored in MK-421’s pharmacokinetics .
- Duration of Action : The indan-2-yl group in the target compound may confer longer-lasting effects (>6 hours) compared to captopril (3–4 hours) .
Potency and Selectivity
- The diacid form of MK-421 is 17x more potent than captopril in vitro , while the target compound’s diacid is hypothesized to exhibit similar or greater potency based on structural optimization.
- Trandolapril, with its hexahydroindoline group, demonstrates prolonged action (>24 hours) due to slower dissociation from ACE .
Research Findings and Clinical Relevance
- Hypertension Management : Delapril (the ethyl ester prodrug) shows sustained depressor effects in hypertensive patients, with pharmacokinetics unaffected by renal impairment .
- Prodrug Efficacy : MK-421’s 8.6x oral potency over captopril in rats highlights the importance of esterification in enhancing bioavailability .
- Structural Optimization : The indan-2-yl group in the target compound likely improves tissue penetration and ACE binding, analogous to trandolapril’s indoline moiety .
Biological Activity
N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine, also known as a metabolite of delapril, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and neuropharmacology. This compound is a derivative of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the treatment of hypertension and heart failure.
The molecular formula of this compound is , with a molecular weight of approximately 428. The structure incorporates both carboxylic acid and amine functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 428.48 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[[carboxymethyl]-(2-deuterio-1,3-dihydroinden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid |
| SMILES | [Insert SMILES representation] |
The biological activity of this compound is primarily associated with its role as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it may influence neurotransmitter systems, particularly in enhancing glycine receptor activity, which is vital for synaptic transmission in the central nervous system.
Biological Studies and Findings
Research has demonstrated various biological effects attributed to this compound:
- Cardiovascular Effects : In studies involving animal models, this compound has shown significant endothelium-dependent relaxation effects, suggesting its potential utility in managing hypertension and improving vascular health .
- Neuropharmacological Effects : The compound acts on glycine transporters, enhancing NMDA receptor activity. This action may provide therapeutic benefits for conditions associated with NMDA receptor hypofunction, such as schizophrenia and depression .
- Metabolic Implications : As a derivative of delapril, it may also impact metabolic pathways related to lipid metabolism and insulin sensitivity, although further research is needed to elucidate these effects fully.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Hypertensive Models : In hypertensive rat models treated with this compound, significant reductions in systolic blood pressure were observed compared to controls. The study highlighted improved endothelial function as a mechanism behind these effects.
- Neuroprotective Studies : Research involving animal models of neurodegeneration indicated that treatment with this compound resulted in reduced neuronal loss and improved cognitive function. These findings suggest potential applications in neurodegenerative diseases.
Q & A
Q. What are the key structural features of N-(N-(1-Carboxy-3-phenylpropyl)alanyl)-N-(indan-2-yl)glycine that contribute to its ACE inhibitory activity?
The compound’s ACE inhibition arises from its stereospecific binding to the enzyme’s active site. The 1-carboxy-3-phenylpropyl moiety mimics the C-terminal sequence of angiotensin I, enabling competitive inhibition. The indan-2-yl group enhances hydrophobic interactions with ACE’s subsites, while the alanyl-glycine backbone stabilizes the transition state via hydrogen bonding . Methodologically, activity is assessed using in vitro ACE inhibition assays with hippuryl-histidyl-leucine (HHL) as a substrate, measuring liberated hippuric acid via HPLC or spectrophotometry .
Q. How can researchers synthesize this compound and confirm its absolute configuration?
Synthesis involves coupling (S)-1-ethoxycarbonyl-3-phenylpropyl-L-alanine with N-(indan-2-yl)glycine via carbodiimide-mediated amidation. The absolute configuration is confirmed using X-ray crystallography or circular dichroism (CD) spectroscopy. For example, Miyake et al. (1986) resolved the stereochemistry by comparing synthetic intermediates with known chiral standards .
Q. What analytical techniques are used for purity assessment and structural validation of this compound?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and resolve isomers (e.g., cis/trans conformers) using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone connectivity, with characteristic shifts for the indan-2-yl group (δ 3.1–3.4 ppm, multiplet) and carboxypropyl moiety (δ 7.2–7.4 ppm, aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z 437.2 for C₂₄H₂₈N₂O₅) .
Advanced Research Questions
Q. How do conformational isomers (e.g., s-cis/s-trans) of this compound affect its pharmacological profile?
Restricted rotation around the amide bond creates s-cis and s-trans isomers, which exhibit differential ACE binding. For example, the s-cis conformation in Delapril (a structural analog) shows 10-fold higher inhibitory potency than s-trans . Researchers use dynamic NMR at varying temperatures (e.g., 300–400 K) to study isomerization kinetics or molecular dynamics simulations to predict dominant conformers under physiological conditions .
Q. What strategies optimize the compound’s pharmacokinetics in preclinical models?
- Prodrug modification : Ethoxycarbonyl groups (e.g., in CV-3317) improve oral bioavailability by reducing first-pass metabolism. Hydrolysis in vivo releases the active carboxylate form .
- Species-specific metabolism : Studies in rats and dogs use radiolabeled tracers (e.g., ¹⁴C-labeled compound) to track absorption, distribution, and excretion. Blood samples are analyzed via liquid scintillation counting or LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies enhance ACE inhibition potency?
SAR optimization involves:
- Altering the indan-2-yl group : Substituting with bulkier aromatic rings (e.g., tetralin) to increase hydrophobic interactions.
- Modifying the carboxypropyl chain : Introducing electron-withdrawing groups (e.g., nitro) to strengthen hydrogen bonding with ACE’s zinc ion .
- Backbone rigidity : Incorporating cyclic amino acids (e.g., proline) to reduce conformational flexibility and improve binding affinity. In vitro IC₅₀ values are compared across derivatives using dose-response curves .
Q. What validation criteria are critical for HPLC methods quantifying this compound in biological matrices?
Method validation follows ICH guidelines, including:
- Linearity : R² ≥ 0.998 over 1–100 µg/mL.
- Accuracy/Precision : Recovery rates of 85–115% with ≤15% RSD.
- Limit of Quantification (LOQ) : ≤1 µg/mL in plasma, achieved via solid-phase extraction (C18 cartridges) .
- Stability : Assessment under freeze-thaw cycles and room-temperature storage .
Key Challenges and Contradictions
- Isomer Interconversion : While s-cis isomers dominate in vitro, in vivo isomerization may reduce efficacy, necessitating prodrug strategies to lock the active conformation .
- Species Discrepancies : Rat models show higher metabolic clearance than dogs, highlighting the need for humanized liver models in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
